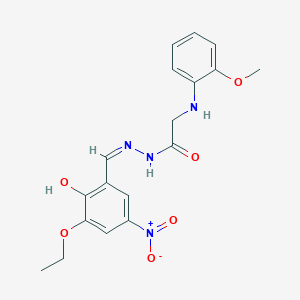![molecular formula C16H24N2O3 B1190349 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B1190349.png)
5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyrrolidinone moiety, and a dimethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the pyrrolidinone reacts with a suitable leaving group on the cyclohexane ring.
Final Assembly: The final step involves the formation of the imine linkage through a condensation reaction between the amine group of the pyrrolidinone and an aldehyde or ketone on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidinone moiety suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The pyrrolidinone moiety may play a key role in binding to enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in having a dimethyl group and a cyclic structure.
2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: Shares the dimethyl and cyclic features but differs in the presence of phosphorus and chlorine atoms.
Uniqueness
What sets 5,5-dimethyl-2-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene)cyclohexane-1,3-dione apart is the combination of the cyclohexane ring, pyrrolidinone moiety, and the imine linkage
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37g/mol |
IUPAC 名称 |
1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H24N2O3/c1-16(2)9-13(19)12(14(20)10-16)11-17-6-4-8-18-7-3-5-15(18)21/h11,19H,3-10H2,1-2H3 |
InChI 键 |
PXIDWIVPJWRWKT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN2CCCC2=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B1190269.png)


![2-amino-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190276.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1190277.png)
![3-ethoxy-4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1190281.png)
![2-(4-tert-butylphenyl)-N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclopropanecarbohydrazide](/img/structure/B1190282.png)
![N'-[(1-hydroxy-2-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B1190286.png)
![4-[(cyclooctylamino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1190288.png)
![2-({[3-(cyclohexylamino)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B1190289.png)
